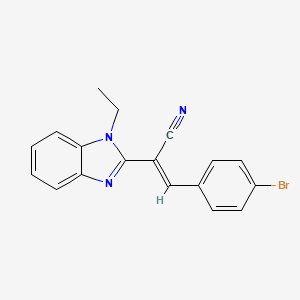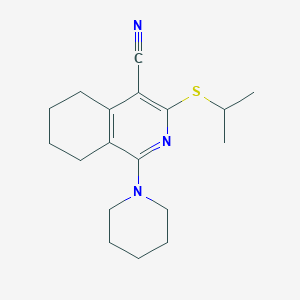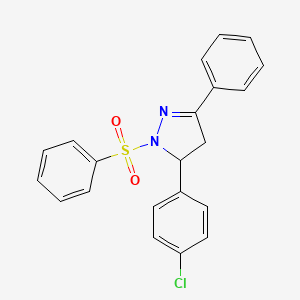![molecular formula C10H14N2O2S B11654742 Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B11654742.png)
Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate is a chemical compound with the following structural formula:
CH3COOCH2CH2NHC(CH2CH=CH2)S=C(NH2)CH2CH=CH2
It belongs to the class of thiazole derivatives and contains an ethyl ester group. Thiazoles are heterocyclic compounds that often exhibit interesting biological and chemical properties.
Preparation Methods
Synthetic Routes:: The synthesis of Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate involves the condensation of an appropriate thiazole precursor with ethyl acetoacetate. The reaction typically proceeds under mild conditions using suitable catalysts.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.
Chemical Reactions Analysis
Reactivity:: Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in substitution reactions.
Oxidation and Reduction: The thiazole ring may be oxidized or reduced.
Acylation and Alkylation: The acetate and amino groups are susceptible to acylation and alkylation reactions.
Base-Catalyzed Hydrolysis: this compound can be hydrolyzed to the corresponding acid.
Thiolysis: Reaction with thiols can lead to thioesters.
Amidation: Conversion to amides using appropriate reagents.
Scientific Research Applications
Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development.
Bioconjugation: Its functional groups allow for bioconjugation to proteins or peptides.
Organic Synthesis: Researchers use it to create novel thiazole-based compounds.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with enzymes, receptors, or other biological targets. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While Ethyl [2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]acetate is unique due to its thiazole moiety, similar compounds include:
Methyl 2-[(prop-2-en-1-yl)amino]acetate: A related compound with a different ester group .
(S)-N-(benzo[d]thiazol-2-ylamino)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Another thiazole derivative with potential anti-inflammatory and analgesic activities .
Ethyl (2S)-2-(prop-2-en-1-ylamino)-2-(quinolin-6-yl)acetate: A structurally related compound .
Remember that further research and experimentation are essential to fully explore the compound’s properties and applications
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
ethyl 2-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C10H14N2O2S/c1-3-5-11-10-12-8(7-15-10)6-9(13)14-4-2/h3,7H,1,4-6H2,2H3,(H,11,12) |
InChI Key |
HHSLGYAHOAGJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11654664.png)
![[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B11654665.png)
![propan-2-yl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654672.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11654677.png)

![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11654681.png)

![Ethyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654694.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11654702.png)
![4-fluoro-N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide](/img/structure/B11654708.png)
![5-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11654714.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B11654724.png)
![Ethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654733.png)
